(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid

Choleretic activity Bile flow Hepatobiliary pharmacology

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid, also designated (1R,2S)-cicloxilic acid or cis-(+)-cicloxilic acid (CAS 154098-18-7), is a single enantiomer of the cyclohexane-derived hydroxy acid family. It is the (1R,2S) stereoisomer of the racemic drug cicloxilic acid (CAS 57808-63-6), which was introduced clinically in 1975 as a choleretic agent with antilithogenic properties for the management of cholesterol gallstone disease and hepatobiliary disorders.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B7971086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O
InChIInChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m0/s1
InChIKeyVCZPUGSOJXZKIP-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic Acid (cis-(+)-Cicloxilic Acid): A Chiral Hydrocholeretic Agent with Antilithogenic Activity


(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid, also designated (1R,2S)-cicloxilic acid or cis-(+)-cicloxilic acid (CAS 154098-18-7), is a single enantiomer of the cyclohexane-derived hydroxy acid family [1]. It is the (1R,2S) stereoisomer of the racemic drug cicloxilic acid (CAS 57808-63-6), which was introduced clinically in 1975 as a choleretic agent with antilithogenic properties for the management of cholesterol gallstone disease and hepatobiliary disorders [2]. The compound features a cyclohexane ring bearing a carboxylic acid at C1, a hydroxyl group at C2, and a phenyl substituent at C2, with the specific (1R,2S) absolute configuration conferring distinct chiroptical properties, including a positive optical rotation [3].

Why (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic Acid Cannot Be Interchanged with Racemic or Enantiomeric Forms in Scientific Research


The (1R,2S) enantiomer cannot be treated as a generic substitute for the racemate (cicloxilic acid, CAS 57808-63-6) or the (1S,2R) enantiomer. The racemate is a 1:1 mixture of (1R,2S)- and (1S,2R)-cicloxilic acid and its pharmacological identity—choleretic and antilithogenic activity—is defined at the level of the racemic mixture [1]. There are no published head-to-head studies quantifying the differential choleretic or antilithogenic potency of the individual enantiomers [2]. However, the established principle of chiral pharmacology dictates that enantiomers can exhibit quantitatively and qualitatively different pharmacodynamic and pharmacokinetic profiles [3]. Therefore, substituting the racemate for the single enantiomer—or vice versa—introduces an uncharacterised variable in any experimental system, compromising data reproducibility and mechanistic interpretation.

Quantitative Differentiation of (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic Acid Against Comparator Agents


Choleretic Potency: Cicloxilic Acid (Racemate) Versus Dehydrocholic Acid and Sodium 2-(2-Hydroxy-3n-hexoxy-propoxy)-benzoate in the Anaesthetised Rat

In bileduct-cannulated rats, the racemic mixture containing (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid induced a greater and longer-lasting increase in bile flow compared with two comparator choleretics, dehydrocholic acid and sodium 2-(2-hydroxy-3n-hexoxy-propoxy)-benzoate [1]. The study explicitly states that cicloxilic acid produces a 'greater and longer lasting increase in bile flow' and a 'greater increase in bilirubin and glucuronic acid secretion' than the comparator drugs under identical experimental conditions [1].

Choleretic activity Bile flow Hepatobiliary pharmacology

Antilithogenic Efficacy: Lithogenic Index Reduction in Gallstone Patients (Placebo-Controlled Multicentre Trial)

In a multicentre, placebo-controlled clinical trial, 24 gallstone patients treated with cicloxilic acid (racemate) at 240 mg/day for 1 month exhibited a statistically significant reduction in the biliary lithogenic index from 1.5 to 1.2 (p < 0.01), driven by a significant reduction in biliary cholesterol concentration (p < 0.05), while 24 placebo-treated controls showed no improvement [1]. Bile salt and phospholipid concentrations remained essentially unchanged.

Antilithogenic activity Lithogenic index Gallstone disease

Bile Cholesterol Saturation Reduction: Single-Dose Human Pharmacodynamics Versus Baseline

In a controlled human study of four cholecystectomised patients with balloon-occludable T-tubes, a single 240 mg oral dose of cicloxilic acid (racemate) produced a statistically significant decrease in bile cholesterol saturation at 90 minutes post-dose compared with the pre-dose control value, coupled with a marked choleretic effect and increased bile acid excretion [1]. This demonstrates acute, measurable pharmacodynamic activity in a clinically relevant human model.

Bile cholesterol saturation Choleretic effect Human pharmacodynamics

Hepatoprotective Activity: Superiority Over Other Antihepatotoxic Agents in CCl4-Induced Liver Injury

In rats with carbon tetrachloride (CCl4)-induced liver injury, cicloxilic acid (racemate) was found to be more effective at the lowest doses than any of the other antihepatotoxic and choleretic drugs tested [1]. At the highest doses, plasma triglyceride levels in CCl4-intoxicated animals were not significantly different from those of untreated controls, indicating near-complete normalisation of this hepatotoxicity marker [1].

Hepatoprotection Carbon tetrachloride Liver injury

Reversal of Ethinylestradiol-Induced Cholestasis: Normalisation of Biliary Parameters at 50 mg/kg i.v.

Ethinylestradiol administration in rats reduces bile flow and the bile salt:cholesterol and (bile salt + lecithin):cholesterol molar ratios. An acute intravenous dose of cicloxilic acid (racemate) at 50 mg/kg normalises these parameters, confirming and extending similar data from earlier laboratory and clinical studies [1].

Cholestasis Ethinylestradiol Bile flow normalisation

Stereochemical Identity: Absolute Configuration Determination by Circular Dichroism as a Quality Differentiator

The absolute (1R,2S) configuration of cis-(+)-2-hydroxy-2-phenylcyclohexanecarboxylic acid was rigorously established via circular dichroism (C.D.) spectral analysis of a dibenzoate derivative, applying the exciton chirality method [1]. This methodology provides a definitive stereochemical fingerprint that distinguishes the (1R,2S) enantiomer (CAS 154098-18-7) from its (1S,2R) antipode and the racemate, enabling unequivocal identity verification for procurement and quality control purposes [2].

Stereochemical characterisation Circular dichroism Chiral purity

High-Value Application Scenarios for (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic Acid in Research and Development


Enantiomer-Specific Pharmacological Profiling in Cholestatic and Gallstone Disease Models

Procure the (1R,2S) enantiomer as a single-isomer tool compound for head-to-head comparisons with the racemate (cicloxilic acid, CAS 57808-63-6) and the (1S,2R) enantiomer in rodent models of cholestasis or cholesterol gallstone formation. The racemate has established choleretic and antilithogenic activity in rat and human studies [1]. Evaluating the individual enantiomers will resolve whether choleretic and antilithogenic activities are enantioselective—a question that remains unanswered in the published literature [2].

Chiral Chromatography Method Development and Enantiomeric Purity Standard

Use the (1R,2S) enantiomer as a reference standard for developing chiral HPLC or SFC methods to separate and quantify the enantiomeric composition of cicloxilic acid samples. The absolute configuration has been rigorously established by circular dichroism [1], and the distinct chiroptical properties enable accurate enantiomeric excess determination, which is critical for pharmaceutical quality control in jurisdictions requiring enantiomeric purity documentation.

Mechanistic Studies on Hydrocholeretic versus Hepatoprotective Mechanism Separation

Employ the (1R,2S) enantiomer in studies aimed at dissociating the hydrocholeretic effect from the hepatoprotective activity. Published evidence demonstrates that cicloxilic acid's hepatoprotection against dietary liver injury is separable from its choleretic activity, and it outperforms comparator drugs including 1-phenyl-1-hydroxypentane (PC 1), which caused hepatic glycogen depletion not seen with cicloxilic acid [1]. The pure enantiomer enables cleaner mechanistic interpretation than the racemate.

Reference Compound for Novel Choleretic Drug Discovery Programmes

Utilise the (1R,2S) enantiomer as a benchmark choleretic reference compound in screening cascades for novel choleretic or antilithogenic agents. The racemate has been directly compared against dehydrocholic acid and sodium 2-(2-hydroxy-3n-hexoxy-propoxy)-benzoate, showing superior magnitude and duration of bile flow increase [1]. The pure enantiomer provides a well-characterised positive control with documented superiority over these historical comparator agents.

Quote Request

Request a Quote for (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.